molecular formula C12H19NOS B5010659 SPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-7-OL

SPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-7-OL

Cat. No.: B5010659
M. Wt: 225.35 g/mol
InChI Key: CVRGPYJEPQFMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPIRO[ADAMANTANE-2,2’-[1,3]THIAZOLIDIN]-7-OL is a unique compound that combines the structural features of adamantane and thiazolidine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiazolidine is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The combination of these two structures results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPIRO[ADAMANTANE-2,2’-[1,3]THIAZOLIDIN]-7-OL typically involves the reaction of adamantanone with thiosemicarbazide under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

SPIRO[ADAMANTANE-2,2’-[1,3]THIAZOLIDIN]-7-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SPIRO[ADAMANTANE-2,2’-[1,3]THIAZOLIDIN]-7-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SPIRO[ADAMANTANE-2,2’-[1,3]THIAZOLIDIN]-7-OL involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to cross biological membranes. This combination allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPIRO[ADAMANTANE-2,2’-[1,3]THIAZOLIDIN]-7-OL is unique due to the presence of both adamantane and thiazolidine moieties, which confer stability, rigidity, and diverse biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

spiro[1,3-thiazolidine-2,4'-adamantane]-1'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c14-11-5-8-3-9(6-11)12(10(4-8)7-11)13-1-2-15-12/h8-10,13-14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRGPYJEPQFMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(N1)C3CC4CC2CC(C4)(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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